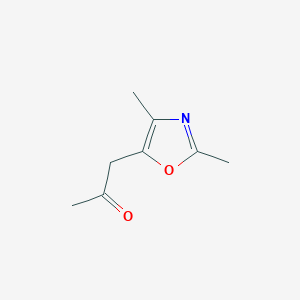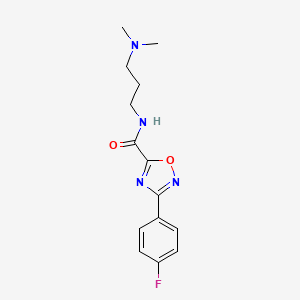![molecular formula C16H26OSi2 B12626690 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one CAS No. 920984-25-4](/img/structure/B12626690.png)
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is a unique organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves the reaction of appropriate silyl reagents with a suitable pentenone precursor. One common method involves the use of dimethyl(phenyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organometallic reagents, often in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silyl derivatives.
Scientific Research Applications
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Potential use in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one involves its interaction with various molecular targets. The silyl groups can participate in the formation of stable silicon-oxygen or silicon-carbon bonds, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, addition, and elimination reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: Another organosilicon compound with similar structural features but different reactivity and applications.
(3-methyl-5-(trimethylsilyl)phenyl)(phenyl)methanone: A related compound with distinct chemical properties and uses.
Uniqueness
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer specific reactivity and stability. This dual silyl substitution makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
920984-25-4 |
|---|---|
Molecular Formula |
C16H26OSi2 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-3-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)12-13-16(18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
InChI Key |
VNFCZBKYDRVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
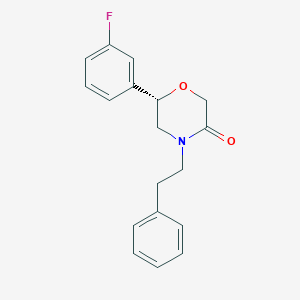
![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
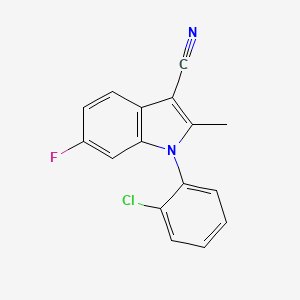
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
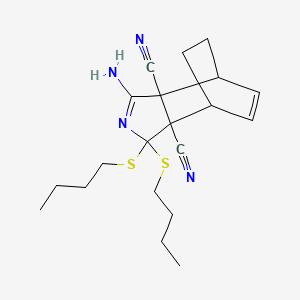
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
